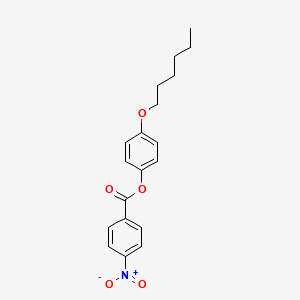

4-Hexyloxyphenyl 4-nitrobenzoate

Description

4-Hexyloxyphenyl 4-nitrobenzoate is an aromatic ester derivative characterized by a nitro group (-NO₂) at the para position of the benzoate moiety and a hexyloxy chain (-O-C₆H₁₃) at the para position of the phenyl ester group. This compound is structurally designed to balance lipophilicity (via the hexyloxy group) and electronic effects (via the nitro group). Its molecular formula is C₁₉H₂₁NO₅, with a molecular weight of 343.38 g/mol (calculated from ). The nitro group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the hexyloxy chain improves solubility in nonpolar environments.

Properties

IUPAC Name |

(4-hexoxyphenyl) 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-2-3-4-5-14-24-17-10-12-18(13-11-17)25-19(21)15-6-8-16(9-7-15)20(22)23/h6-13H,2-5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFYWPMCBAQUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389473 | |

| Record name | 4-HEXYLOXYPHENYL 4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68162-10-7 | |

| Record name | 4-HEXYLOXYPHENYL 4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyloxyphenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-hexyloxyphenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hexyloxyphenyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Halogens (e.g., bromine) or alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: 4-Hexyloxyphenyl 4-aminobenzoate.

Substitution: Various substituted derivatives of this compound depending on the substituent introduced.

Scientific Research Applications

4-Hexyloxyphenyl 4-nitrobenzoate has several applications in scientific research:

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Hexyloxyphenyl 4-nitrobenzoate is primarily related to its chemical structure. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The hexyloxy group provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Research Findings and Implications

- Thermal Stability : The 4-nitrobenzoate group’s electron-withdrawing nature stabilizes peptide backbones, making it valuable in protein engineering .

- Environmental Persistence : Despite microbial pathways, the hexyloxy chain may slow biodegradation due to increased hydrophobicity, necessitating studies on long-term environmental impact .

- Drug Design : The balance between lipophilicity (hexyloxy) and reactivity (nitro) positions this compound as a candidate for prodrug formulations or enzyme inhibitors.

Biological Activity

4-Hexyloxyphenyl 4-nitrobenzoate is an organic compound notable for its unique structural features, which include a hexyloxy group and a nitrobenzoate moiety. Its molecular formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen, making it a compound of interest in various biological and pharmaceutical applications. This article delves into the biological activities associated with this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound can be represented as follows:

This structure contributes to its solubility and reactivity, which are critical for its biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . The nitro group is known to enhance the interaction with microbial targets, making these compounds effective against a range of bacteria and fungi.

Anticancer Activity

Nitrobenzoate-derived compounds have been documented for their anticancer properties . Studies show that they can inhibit tumor growth by disrupting cellular signaling pathways involved in cancer progression. For instance, compounds in this class have demonstrated the ability to suppress metastatic activity by inhibiting specific glycoproteins that facilitate tumor-cell-induced platelet aggregation .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Interaction with microbial cell walls | |

| Anticancer | Inhibition of tumor-cell signaling pathways | |

| Anti-inflammatory | Modulation of inflammatory markers |

Study on Anticancer Effects

A notable study investigated the effects of nitrobenzoate derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing healthy cells. This selectivity is attributed to their ability to target specific molecular pathways that are often dysregulated in cancerous tissues .

Anti-angiogenic Properties

Another study explored the anti-angiogenic potential of nitrobenzoate derivatives using zebrafish as a model organism. The findings revealed that treatment with these compounds resulted in reduced vascular development, indicating their potential as therapeutic agents against diseases characterized by abnormal blood vessel growth, such as tumors .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular signaling and proliferation.

- Receptor Interaction : It may interact with receptors involved in angiogenesis and inflammation.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that nitrobenzoate derivatives can modulate ROS levels, impacting cell survival and proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.